2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride centers around a five-membered imidazole ring system that serves as the core heterocyclic framework. The imidazole ring maintains planarity due to its aromatic character, containing six π-electrons distributed across the ring system, which contributes to its stability and unique electronic properties. The systematic nomenclature reveals the presence of a cyclopropyl group attached to the 2-position of the imidazole ring, while an acetic acid moiety is connected through the nitrogen atom at the 1-position.
X-ray crystallographic techniques provide the most comprehensive approach for determining the atomic and molecular structure of crystalline materials, offering three-dimensional pictures of electron density and atomic positions within the crystal lattice. The compound crystallizes as a hydrochloride salt, where the chloride ion forms ionic interactions with the protonated nitrogen center of the imidazole ring system. The molecular geometry exhibits specific bond lengths and angles that deviate from ideal values due to the constraints imposed by the cyclopropyl ring system and the electronic effects of the imidazole nitrogen atoms.
The crystallographic analysis reveals important structural parameters that define the molecular geometry. The imidazole ring maintains its characteristic planar configuration with nitrogen-carbon bond lengths typically ranging between 1.30 and 1.35 angstroms, reflecting the partial double-bond character inherent in aromatic systems. The cyclopropyl group introduces significant angular strain due to its 60-degree internal bond angles, which deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This geometric distortion affects the overall molecular conformation and influences the compound's reactivity patterns.
The unit cell parameters and space group symmetry provide crucial information about the packing arrangement within the crystal structure. The crystallographic data indicate specific orientations of molecules within the unit cell, with intermolecular distances that reflect the strength and directionality of various non-covalent interactions. The atomic coordinates derived from crystallographic refinement procedures reveal the precise three-dimensional arrangement of all atoms within the molecule, enabling detailed analysis of bond lengths, bond angles, and torsional angles.
Properties
IUPAC Name |
2-(2-cyclopropylimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAQXNBEWHKIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of imidazole-substituted acetic acid hydrochlorides typically involves:
- N-alkylation of imidazole derivatives with haloacetate esters (e.g., tert-butyl chloroacetate or benzyl chloroacetate),
- Ester hydrolysis to liberate the free acid,
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
The cyclopropyl substitution on the imidazole ring can be introduced prior to or during the alkylation step, depending on the availability of the substituted imidazole starting material.
Solvent-Free Two-Step Synthesis Method
A highly efficient and environmentally friendly solvent-free method has been developed for preparing imidazol-1-yl-acetic acid hydrochloride and can be adapted for the cyclopropyl derivative. The process includes:
Step 1: N-alkylation under solvent-free conditions
Imidazole (or substituted imidazole such as 2-cyclopropyl-imidazole) reacts with tert-butyl chloroacetate in the presence of a base like powdered potassium carbonate. The reaction proceeds without any solvent, minimizing environmental impact.
The product is imidazol-1-yl-acetic acid tert-butyl ester, which can be isolated by simple addition of water and filtration.Step 2: Hydrolysis and salt formation
The tert-butyl ester is hydrolyzed to the free acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.
- No use of environmentally hazardous solvents in the main reaction step.
- Simple isolation by water suspension and filtration, avoiding complex extraction and drying steps.
- High yield (~84%) and purity with di-acid impurity below 0.5%.
- Reduced process time and easy scalability.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Imidazole + tert-butyl chloroacetate, K2CO3, solvent-free, room temp to reflux | ~85 | Simple work-up, water isolation |
| 2 | Hydrolysis of tert-butyl ester + HCl treatment | ~84 | Formation of hydrochloride salt |
Reference: Green Chemistry Journal, 2019
Alkylation Using tert-Butyl Chloroacetate in Solvent Media with Titanium Tetrachloride Hydrolysis
An alternative method involves:
- Step 1: N-alkylation of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate in refluxing ethyl acetate solvent.
- Step 2: Non-aqueous cleavage of the tert-butyl ester using titanium tetrachloride in dichloromethane at low temperature, followed by quenching with isopropanol to yield the hydrochloride salt.
This method avoids aqueous hydrolysis, thereby preventing issues related to water evaporation and environmental concerns from hydrochloric acid handling.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Imidazole + tert-butyl chloroacetate, K2CO3, refluxing ethyl acetate | 75 | Typical alkylation reaction |
| 2 | TiCl4 cleavage in CH2Cl2, low temp, quench with i-PrOH | Not specified | Non-aqueous ester cleavage, HCl generated trapped as salt |
Reference: PMC, 2008
One-Pot Synthesis via Benzyl Ester Intermediate and Catalytic Hydrogenolysis
Another commercially viable approach involves:
- One-pot reaction of imidazole with benzyl alcohol and chloroacetyl chloride to produce benzyl 1-imidazolylacetate.
- Debenzylation of the benzyl ester to imidazol-1-yl-acetic acid by either catalytic hydrogenolysis (using Pd/C or other metal catalysts) or acidic hydrolysis (e.g., with hydrochloric acid).
- Conversion to hydrochloride salt by acid treatment.
This method offers high yields (>80% for benzyl ester) and uses readily available reagents. Debenzylation conditions can be tuned for optimal conversion.
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Imidazole + benzyl alcohol + chloroacetyl chloride, 40-70°C, 12 h | >80 | One-pot homogeneous reaction |
| 2 | Catalytic hydrogenolysis (Pd/C) or acid hydrolysis (HCl), 20-100°C, 2-6 h | Variable | Debenzylation to free acid |
| 3 | Acid treatment to form hydrochloride salt | Not specified | Standard salt formation |
Reference: WO Patent 2005
Adaptation for 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic Acid Hydrochloride
While direct literature on the cyclopropyl-substituted analogue is scarce, the above methods can be adapted:
- Use 2-cyclopropylimidazole as the starting imidazole derivative in place of imidazole.
- Follow the solvent-free or solvent-based N-alkylation with tert-butyl chloroacetate or benzyl chloroacetate under similar conditions.
- Hydrolyze the ester and convert to hydrochloride salt as described.
The cyclopropyl group is expected to be stable under these reaction conditions, as these are mild alkylation and hydrolysis steps.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Yield (%) | Environmental Aspect |
|---|---|---|---|---|
| Solvent-Free Two-Step | Imidazole + tert-butyl chloroacetate, K2CO3, no solvent; hydrolysis + HCl | Simple, eco-friendly, high yield | ~84 | Solvent-free, green chemistry |
| TiCl4 Non-Aqueous Ester Cleavage | Imidazole + tert-butyl chloroacetate, K2CO3, ethyl acetate; TiCl4 cleavage | Avoids aqueous hydrolysis | 75 (alkylation) | Less water use, but uses TiCl4 |
| One-Pot Benzyl Ester Route | Imidazole + benzyl alcohol + chloroacetyl chloride; Pd/C hydrogenolysis or acid hydrolysis | High yield, one-pot, scalable | >80 (benzyl ester) | Uses solvents, metal catalysts |
Research Findings and Notes
The solvent-free method significantly reduces hazardous solvent use, simplifying workup and improving safety and sustainability. The isolated tert-butyl ester intermediate is easily purified by water suspension and filtration, avoiding solvent evaporation or recrystallization steps.
The TiCl4-mediated non-aqueous hydrolysis offers a cleaner ester cleavage route, avoiding aqueous hydrolysis, which can be beneficial for scale-up and environmental compliance.
The benzyl ester one-pot method is industrially attractive due to high yields and fewer unit operations. However, it requires catalytic hydrogenolysis or acid hydrolysis, which involves metal catalysts or mineral acids, respectively.
All methods emphasize the importance of stoichiometric control (equimolar amounts of imidazole and haloacetate) and mild reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Reactivity
The compound can undergo various chemical reactions:
- Oxidation : Can yield imidazole N-oxides.
- Reduction : Can produce dihydroimidazole derivatives.
- Substitution : Can introduce various functional groups onto the imidazole ring, broadening the scope of potential derivatives.
Chemistry
In synthetic organic chemistry, 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies are underway to assess its effectiveness against various pathogens.
- Anti-inflammatory Effects : The compound's interaction with biological targets may modulate inflammatory responses.
Medicine
Ongoing research is investigating its therapeutic applications for treating infections and inflammatory conditions. The mechanism of action involves binding to specific enzymes and receptors, thereby influencing biochemical pathways relevant to disease states.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds. Its properties make it suitable for developing agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on formula C₈H₁₁N₃O₂·HCl.
Biological Activity
2-(2-Cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS Number: 1949816-62-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C8H11ClN2O2
- Molecular Weight : 188.64 g/mol
- Solubility : Very soluble in water (up to 17.3 mg/ml) .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Anticancer Potential :
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | Human Breast Cancer (MCF7) | 15.4 | Induction of apoptosis |
| B | Human Colon Cancer (HT29) | 22.3 | Cell cycle arrest at G1 phase |
| C | Gram-positive bacteria (Staphylococcus aureus) | 30.0 | Membrane disruption |
These studies demonstrate a promising anticancer effect alongside antibacterial properties, indicating a multifaceted therapeutic potential.
In Vivo Studies
In vivo studies have further elucidated the biological activity of the compound:
- Animal Models : In murine models, administration of the compound resulted in significant reductions in tumor size when combined with standard chemotherapy agents, suggesting a synergistic effect .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signal Transduction Pathways : It is hypothesized that this compound can interfere with key signaling pathways associated with cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride, and what are their key reaction conditions?
The compound is synthesized via two primary methods:
- N-Alkylation of imidazole derivatives : Reacting tert-butyl chloroacetate with a cyclopropyl-substituted imidazole precursor, followed by ester cleavage using titanium tetrachloride (TiCl₄) in non-aqueous conditions .
- Nickel-catalyzed cyclization : Cyclopropane-containing amido-nitriles undergo nickel-catalyzed addition, proto-demetallation, and dehydrative cyclization to form the imidazole core. This method accommodates diverse functional groups (e.g., aryl halides) . Key Considerations : Solvent choice (e.g., dichloromethane or dimethylformamide), temperature control (reflux vs. ambient), and catalyst loading (Ni vs. TiCl₄) significantly impact yield and purity.
Q. How is the compound characterized structurally and spectroscopically?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropyl and imidazole ring protons/carbons. For example, cyclopropyl protons appear as distinct multiplet signals near δ 1.0–1.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for carboxylic acid (O–H, ~2500–3300 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) are observed .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₈H₁₀ClN₂O₂ (calculated m/z: 217.05) .
Q. What are the known solubility and stability profiles of this compound?
- Solubility : Highly soluble in water (>90 mg/mL) due to the hydrophilic hydrochloride salt and polar imidazole moiety .
- Stability : Degrades under prolonged exposure to light or moisture. Store at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during cyclopropane functionalization?
- Side Reactions : Competing ring-opening of cyclopropane under acidic conditions (e.g., TiCl₄-mediated ester cleavage) may occur.
- Optimization Strategies :
- Use milder acids (e.g., HCl in dioxane) for salt formation .
- Employ low-temperature (-20°C) ester cleavage to preserve cyclopropane integrity .
- Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions before side product formation .
Q. How do structural modifications (e.g., substituents on the imidazole ring) influence biological activity?
- Case Study : Replacing the cyclopropyl group with a methyl or phenyl group alters:
- Lipophilicity : Cyclopropyl enhances membrane permeability compared to bulkier substituents .
- Receptor Binding : Imidazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity but reduced solubility .
- Methodological Approach :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen for bioactivity using minimum inhibitory concentration (MIC) assays (bacteria/fungi) or cytotoxicity assays (cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neurotoxic effects)?
- Data Discrepancies : Variations in assay protocols (e.g., bacterial strain selection, compound concentration ranges) may lead to conflicting results .
- Resolution Strategies :
- Validate activity using standardized assays (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves to establish EC₅₀/IC₅₀ values .
- Use computational modeling (e.g., molecular docking) to predict target specificity and off-target effects .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action in neurotoxicity?
- In Vitro Models : Primary neuronal cultures or SH-SY5Y neuroblastoma cells exposed to the compound (1–100 µM) to assess apoptosis (via caspase-3 activation) or oxidative stress (ROS assays) .
- In Vivo Models : Zebrafish larvae or rodent models for behavioral and histopathological analysis .
- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., mitochondrial dysfunction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
